C16H10N2O3
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Overview
Description
The compound with the molecular formula C16H10N2O3 4-(3-Nitrobenzoyl)isoquinoline . This compound is a heterocyclic aromatic organic compound, structurally similar to naphthalene but with a nitrogen atom replacing a carbon in the structure .
Preparation Methods
4-(3-Nitrobenzoyl)isoquinoline: can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrobenzoyl chloride with isoquinoline in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods often involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(3-Nitrobenzoyl)isoquinoline: undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding .
Reduction: Reduction of the nitro group can be achieved using in the presence of a , resulting in the formation of .
Scientific Research Applications
4-(3-Nitrobenzoyl)isoquinoline: has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzoyl)isoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoquinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
4-(3-Nitrobenzoyl)isoquinoline: can be compared with other similar compounds such as 3-(4-Nitrobenzoyl)quinoline and 4-(3-Nitrobenzoyl)pyridine . These compounds share similar structural features but differ in their specific chemical properties and biological activities.
Conclusion
4-(3-Nitrobenzoyl)isoquinoline: is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further study in medicinal chemistry and other applications.
Properties
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c17-9-10-21-12-7-5-11(6-8-12)18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERIBIGCNUFYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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